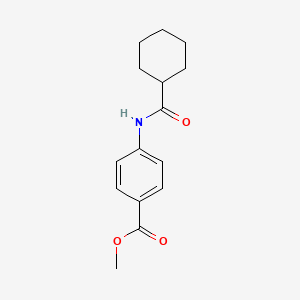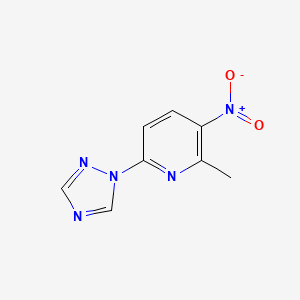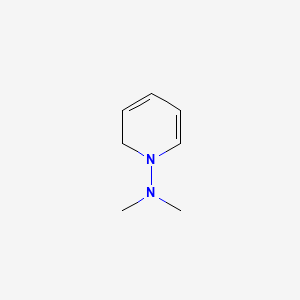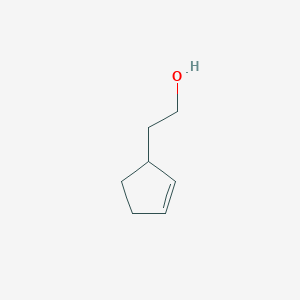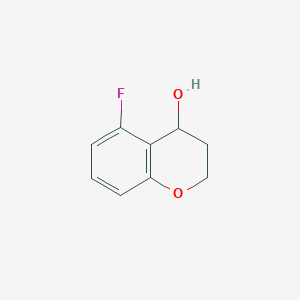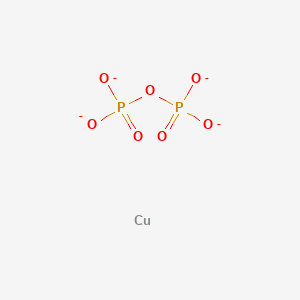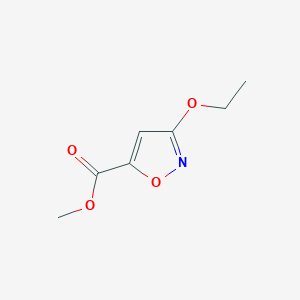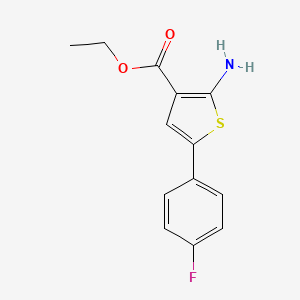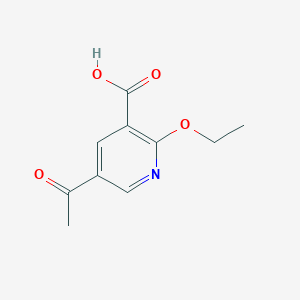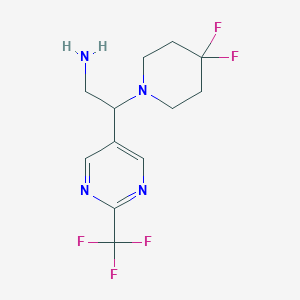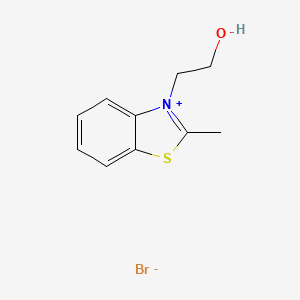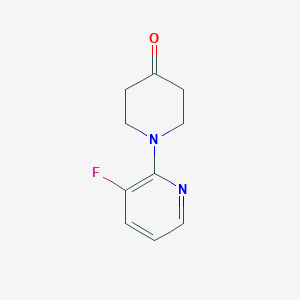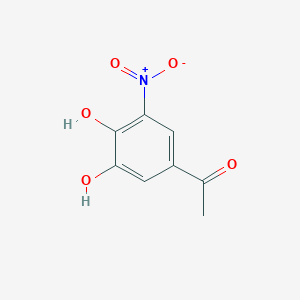
1-(3,4-Dihydroxy-5-nitrophenyl)ethanone
描述
1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is an organic compound characterized by the presence of hydroxyl and nitro groups on a phenyl ring, along with an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone can be achieved through several methods. One common approach involves the nitration of 3,4-dihydroxyacetophenone. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
1-(3,4-Dihydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Alkylated or acylated derivatives
科学研究应用
1-(3,4-Dihydroxy-5-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate cellular pathways and exert biological effects, such as antioxidant activity by scavenging free radicals .
相似化合物的比较
Similar Compounds
3,4-Dihydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrovanillin: Contains a methoxy group instead of an ethanone group, leading to different reactivity and applications.
Uniqueness
1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is unique due to the combination of hydroxyl and nitro groups on the phenyl ring, along with the ethanone group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C8H7NO5 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)7(11)3-5/h2-3,11-12H,1H3 |
InChI 键 |
RZTRFWLYXYIRAX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
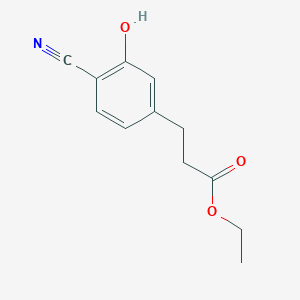
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B8696775.png)
